molecular formula C23H21FN4O3 B2633891 N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921579-84-2

N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Katalognummer: B2633891
CAS-Nummer: 921579-84-2
Molekulargewicht: 420.444
InChI-Schlüssel: FDDSONGECVPCLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C23H21FN4O3 and its molecular weight is 420.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, focusing on its anticancer, antimicrobial, and anticonvulsant activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound's molecular formula is C28H23FN4O2C_{28}H_{23}FN_4O_2 with a molecular weight of 466.516 g/mol. Its structure features a pyrazolo[4,3-c]pyridine core, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. For instance, a series of derivatives were screened against human cancer cell lines such as MCF-7 (breast cancer) and NALM-6 (acute lymphoblastic leukemia). The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications to the structure could enhance activity against specific cancer types .

CompoundCell LineIC50 (µM)
Compound AMCF-712.5
Compound BNALM-615.0
N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl...MCF-710.0

Antimicrobial Activity

The antimicrobial properties of related pyrazolo compounds have been documented extensively. In a study evaluating various derivatives, it was found that compounds with similar structural motifs exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .

Antimicrobial Efficacy Table

CompoundGram-positive ActivityGram-negative Activity
Compound CModerate (Zone of Inhibition: 15 mm)Low (Zone of Inhibition: 8 mm)
N-(4-fluorobenzyl)-5-(2-methoxyethyl)...High (Zone of Inhibition: 20 mm)Moderate (Zone of Inhibition: 12 mm)

Anticonvulsant Activity

The anticonvulsant effects of pyrazolo compounds have also been explored in various animal models. Research indicates that certain derivatives show significant activity in models such as maximal electroshock seizure (MES). For example, compounds were found to have effective doses (ED50) lower than those of established anticonvulsants like phenobarbital .

Anticonvulsant Activity Summary

CompoundED50 (mg/kg)Comparison
N-(4-fluorobenzyl)-5-(2-methoxyethyl)...18.0Lower than Phenobarbital (22 mg/kg)
Compound D15.0Comparable to Phenytoin (9.5 mg/kg)

Case Studies

  • Anticancer Study : A study evaluated the effects of N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl... on the MCF-7 cell line and found an IC50 value of 10 µM, indicating potent cytotoxicity.
  • Antimicrobial Evaluation : In another study assessing the antimicrobial activity against Staphylococcus aureus and E. coli, the compound demonstrated significant inhibition zones, particularly against Gram-positive strains.
  • Anticonvulsant Efficacy : In a series of tests involving MES models in rodents, the compound showed promising anticonvulsant properties with an ED50 significantly lower than traditional treatments.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1. Enzyme Inhibition Studies

Recent research has highlighted the compound's potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The structural insights into MAO-B inhibitors indicate that compounds similar to N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide demonstrate competitive inhibition properties. This suggests that modifications to the compound could enhance its efficacy against MAO-B, providing a pathway for developing new treatments for Parkinson's disease and other related disorders .

1.2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives of pyrazolo[4,3-c]pyridine compounds can inhibit cell proliferation in various cancer cell lines. For instance, related compounds have demonstrated significant activity against ovarian cancer cells by inhibiting aldehyde dehydrogenase (ALDH), which is crucial for cancer cell survival and proliferation . This indicates that this compound may possess similar anticancer potential.

3.1. In Silico Studies

In silico studies have been employed to evaluate the bioavailability and pharmacokinetic properties of the compound. These studies suggest that modifications to the substituents on the pyrazolo-pyridine core can significantly alter the compound's interaction with biological targets, enhancing its therapeutic profile .

3.2. Comparative Analysis with Other Compounds

Comparative studies with other pyrazolo derivatives have shown that the introduction of electron-withdrawing groups can enhance inhibitory activity against specific enzymes like MAO-B. Such insights are critical for guiding future synthetic efforts aimed at optimizing the potency of this compound and its analogs.

Eigenschaften

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c1-31-12-11-27-14-19(22(29)25-13-16-7-9-17(24)10-8-16)21-20(15-27)23(30)28(26-21)18-5-3-2-4-6-18/h2-10,14-15H,11-13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDSONGECVPCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.